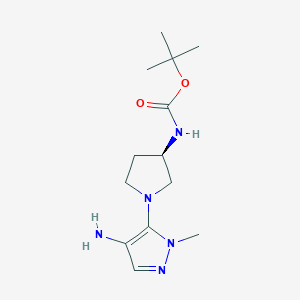
(R)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a Boc-protected amino group and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: This step involves the protection of the amino group using tert-butoxycarbonyl (Boc) protecting groups.
Attachment of the Pyrazole Ring: This can be done through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: These can include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein-ligand binding due to its potential to interact with biological macromolecules.
Medicine
In medicine, ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine could be investigated for its potential therapeutic properties, such as its ability to act as a drug candidate or a pharmacophore in drug design.
Industry
In industry, this compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine: shares structural similarities with other pyrrolidine and pyrazole derivatives.
®-3-(Boc-amino)-1-(4-amino-1H-pyrazol-5-YL)pyrrolidine: Lacks the methyl group on the pyrazole ring.
®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-3-YL)pyrrolidine: Has a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine lies in its specific substitution pattern and the presence of both Boc-protected amino and pyrazole groups. This combination of features makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H23N5O2 |
|---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-1-(4-amino-2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)16-9-5-6-18(8-9)11-10(14)7-15-17(11)4/h7,9H,5-6,8,14H2,1-4H3,(H,16,19)/t9-/m1/s1 |
InChI-Schlüssel |
MNBFXXJOEXMZDT-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=NN2C)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=NN2C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















